5-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
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Overview
Description
5-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring, along with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes:
Nitration and Reduction: The starting material, 5-chloro-2-methoxybenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.
Sulfonation: The amine is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Coupling with Pyridine: Finally, the sulfonamide intermediate is coupled with 4-methylpyridine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of automated systems for sulfonation and coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide or methoxy groups.
Coupling Reactions: The pyridine moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while coupling reactions may yield biaryl compounds.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes like dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition leads to the disruption of bacterial cell division and growth.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)ethylbenzamide
- 2-(5-chloro-2-methoxybenzamido)ethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 5-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to the presence of the pyridine moiety, which can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-5-6-15-13(7-9)16-20(17,18)12-8-10(14)3-4-11(12)19-2/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKQWJFFTCHTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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